molecular formula C22H22N4O3S B3295549 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 888434-50-2

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B3295549
CAS No.: 888434-50-2
M. Wt: 422.5 g/mol
InChI Key: IBBZOLWGFYHTDL-UHFFFAOYSA-N
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Description

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is an organic compound with a complex structure featuring several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves a multi-step organic synthesis process. The sequence generally includes:

  • Formation of the indole derivative: Starting with an appropriate indole precursor.

  • Introduction of the sulfanyl group: This often involves a thiolation reaction.

  • Formation of the pyrimido-indole core: Achieved through cyclization reactions.

  • Attachment of the side chains: Using suitable alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. Scale-up processes often include:

  • Continuous flow reactors for consistent production.

  • Advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Potential reactions with strong oxidizing agents to form sulfoxides or sulfones.

  • Reduction: Possible reduction to form simpler analogs.

  • Substitution: The methoxyethyl group can undergo nucleophilic substitution under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride (LiAlH4).

  • Nucleophiles: Such as sodium methoxide for substitution reactions.

Major Products Formed

Oxidation and reduction of this compound typically yield sulfoxide, sulfone, and reduced pyrimido-indole derivatives. Substitution reactions may yield various analogs with different side chains.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable subject for studying reaction mechanisms and synthesizing new derivatives.

Biology and Medicine

  • Drug Design: Exploration as a scaffold for designing new pharmaceuticals.

  • Biological Activity: Studies on its interaction with biological macromolecules.

Industry

  • Materials Science: Use in the synthesis of novel materials with unique electronic properties.

  • Catalysis: Its derivatives may serve as catalysts in various organic reactions.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide exerts its effects depends on its application. In biological systems, it may interact with enzyme active sites or receptors, altering biochemical pathways. In material sciences, its electronic properties can be harnessed in conductive polymers or organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(2-ethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide

  • 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]benzimidazole-2-yl]sulfanyl}-N-methyl-N-phenylacetamide

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which may impart distinctive chemical reactivity and biological activity compared to its analogs.

Conclusion

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a fascinating compound with a broad spectrum of potential applications in various scientific fields. Its intricate structure offers opportunities for further research and development in chemistry, biology, medicine, and industry. The synthesis, reactivity, and applications of this compound continue to be a rich area for exploration.

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-25(15-8-4-3-5-9-15)18(27)14-30-22-24-19-16-10-6-7-11-17(16)23-20(19)21(28)26(22)12-13-29-2/h3-11,23H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBZOLWGFYHTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
Reactant of Route 4
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
Reactant of Route 5
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide

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